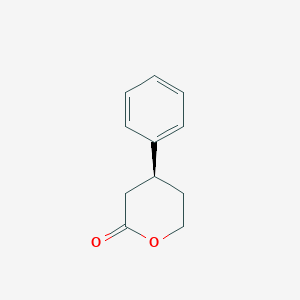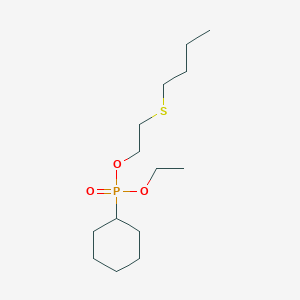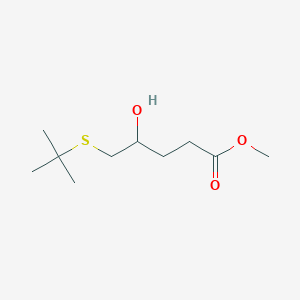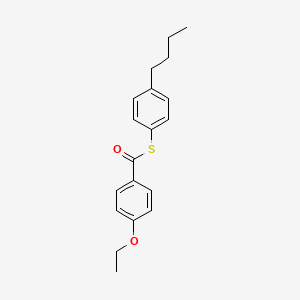![molecular formula C23H16N2O3 B14587532 Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl- CAS No. 61125-43-7](/img/structure/B14587532.png)
Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-: is a heterocyclic aromatic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its complex structure, which includes a nitrophenyl group and a phenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.
Van Leusen Reaction: This involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide).
Industrial Production Methods: Industrial production often employs flow synthesis techniques, which allow for the rapid and efficient production of oxazoles. For example, the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® and subsequent oxidation with manganese dioxide .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxazoles can undergo oxidation reactions, often using reagents like manganese dioxide.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially with electron-donating groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Formation of oxazolium salts.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Various substituted oxazoles depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as intermediates in the synthesis of new chemical entities .
- Employed in the development of ligands for catalysis .
Biology and Medicine:
- Exhibits antimicrobial, anticancer, and anti-inflammatory properties .
- Used in the development of drugs targeting specific enzymes and receptors .
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the synthesis of materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl- involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3-Oxazole: A simpler oxazole derivative with similar aromatic properties.
Isoxazole: Contains a nitrogen and oxygen atom in a five-membered ring but with different positioning.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness: Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and material science .
Propriétés
Numéro CAS |
61125-43-7 |
|---|---|
Formule moléculaire |
C23H16N2O3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C23H16N2O3/c26-25(27)21-14-10-18(11-15-21)7-6-17-8-12-20(13-9-17)23-24-16-22(28-23)19-4-2-1-3-5-19/h1-16H |
Clé InChI |
QEPVSYKEDYNJID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)


![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)

![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)

![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)


![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)

